3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine
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Overview
Description
Scientific Research Applications
Anticancer Activity
A study on the synthesis and antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines reveals the potential anticancer capabilities of related compounds. This research showed that certain compounds demonstrated significant activity against various cancer cell lines, highlighting the potential of these derivatives, including structures similar to 3-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine, as anticancer agents (L. Mallesha et al., 2012).
Antibacterial Agents
Research into Pyrido(2,3-d)pyrimidine antibacterial agents has identified derivatives with potent antibacterial activity, especially against gram-negative bacteria. This investigation showcases the application of piperazine derivatives, related to the chemical structure of this compound, in developing new antibacterial treatments (J. Matsumoto & S. Minami, 1975).
Adenosine Receptor Antagonists
The development and characterization of adenosine A2B receptor antagonists incorporating 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines highlight the therapeutic potential of such compounds in treating diseases mediated by the adenosine A2B receptor. This research suggests that derivatives of this compound could serve as a basis for the development of new drugs targeting these receptors (T. Borrmann et al., 2009).
Malaria Treatment
A study on the structures of three (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives, potential anti-malarial agents, underscores the significance of piperazine derivatives in developing treatments for malaria. The research demonstrates the anti-malarial activity of these compounds and emphasizes the importance of structural features for their activity, suggesting that similar compounds, including this compound, might also have potential as anti-malarial agents (W. Cunico et al., 2009).
Safety and Hazards
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have various targets, including ion channels, enzymes, and receptors, indicating that the piperazine moiety can interact with diverse biological targets.
Mode of action
The exact mode of action of this compound is unknown. Piperazine derivatives often act by interacting with their targets, leading to changes in the target’s function .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the wide range of biological activities of piperazine derivatives, it’s likely that this compound could influence multiple pathways .
Properties
IUPAC Name |
3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-15-5-7-16(8-6-15)24(22,23)21-12-10-20(11-13-21)17-9-4-14(2)18-19-17/h4-9H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOKOTSEDYAARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.